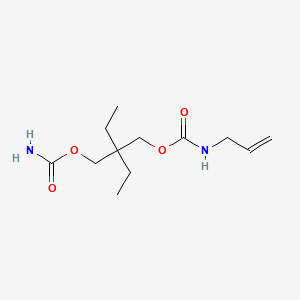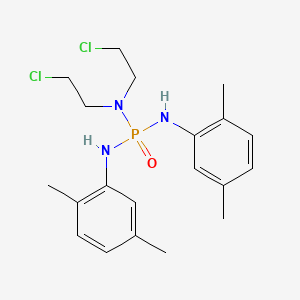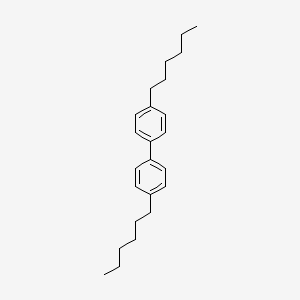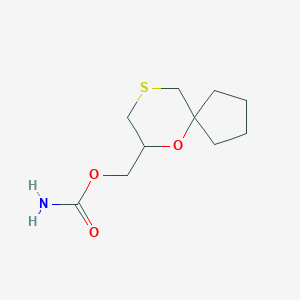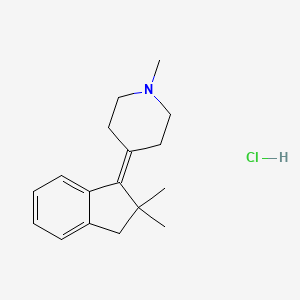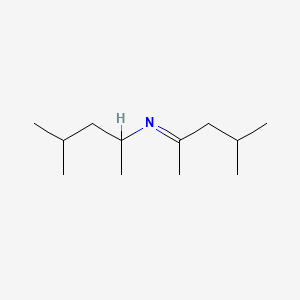
Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- typically involves the reaction of butylamine with 1,3-dimethylbutylidene. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- involves its interaction with molecular targets and pathways. It may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-(1,3-dimethylbutylidene)-3-hydroxybenzohydrazide
- Polycondensation product of N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)propylamine
- 3-(1,3-dimethylbutylidene)aminopropyltriethoxysilane
Uniqueness
Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .
Properties
CAS No. |
32781-26-3 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
4-methyl-N-(4-methylpentan-2-yl)pentan-2-imine |
InChI |
InChI=1S/C12H25N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-11H,7-8H2,1-6H3 |
InChI Key |
ZWRIUQCTICLUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N=C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


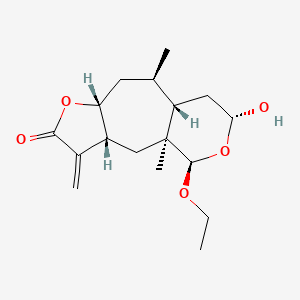
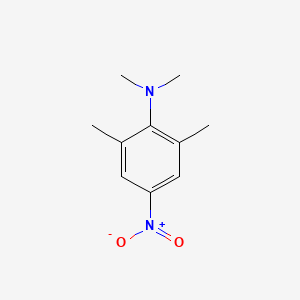
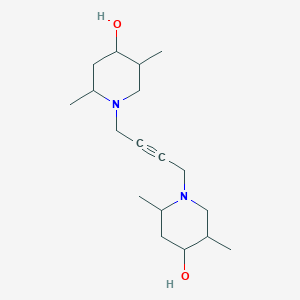
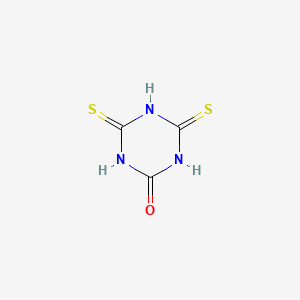

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

